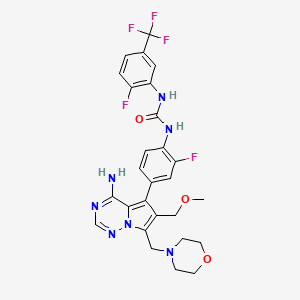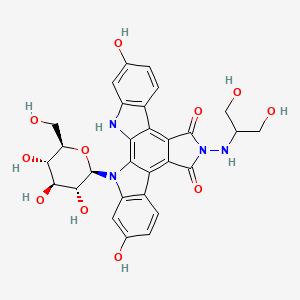
Actb-1003
概要
説明
ACTB-1003は、癌の変異、血管新生を標的にし、アポトーシスを誘導する経口キナーゼ阻害剤です。 この薬剤は、多様な活性を有しており、肺がん、乳がん、大腸がんなど、様々な組織型のがんにおいて、用量依存的な腫瘍増殖抑制効果を示すことがインビボ試験で証明されています .
科学的研究の応用
ACTB-1003 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibition and its effects on various biochemical pathways.
Biology: Employed in cell line studies to investigate its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including lung, breast, and colorectal cancers.
Industry: Utilized in the development of new kinase inhibitors and other pharmaceutical compounds.
作用機序
ACTB-1003は、線維芽細胞増殖因子受容体1(FGFR1)、血管内皮増殖因子受容体2(VEGFR2)、Tie-2など、複数のキナーゼを阻害することでその効果を発揮します。この薬剤は、ホスホイノシチド3-キナーゼ(PI3K)経路の下流にあるリボソームS6キナーゼ(RSK)とp70S6キナーゼ(p70S6K)を標的にすることでアポトーシスを誘導します。 このマルチターゲットアプローチにより、がん細胞の増殖抑制、血管新生阻害、アポトーシス誘導が達成されます .
生化学分析
Biochemical Properties
Actb-1003 plays a crucial role in biochemical reactions by inhibiting multiple kinases. It interacts with enzymes such as fibroblast growth factor receptor 1 (FGFR1), vascular endothelial growth factor receptor 2 (VEGFR2), Tie-2, ribosomal S6 kinase (RSK), and p70S6 kinase (p70S6K). These interactions inhibit the phosphorylation of downstream targets, thereby modulating cell growth, angiogenesis, and apoptosis .
Cellular Effects
This compound affects various types of cells and cellular processes. It inhibits the growth of human multiple myeloma cells and murine leukemia cells by targeting FGFR1 and VEGFR2. This compound also induces apoptosis in these cells by inhibiting RSK and p70S6K. Additionally, it reduces tumor angiogenesis in mouse xenograft models, highlighting its potential in cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of multiple kinases. By inhibiting FGFR1, VEGFR2, and Tie-2, this compound disrupts signaling pathways essential for cell proliferation and angiogenesis. It also induces apoptosis by targeting RSK and p70S6K, which are downstream of the PI3 kinase pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at -20°C and retains its activity for up to four years. Long-term studies have shown that this compound consistently inhibits tumor growth and angiogenesis in various cancer models. Its efficacy may decrease over extended periods due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth and angiogenesis without significant toxicity. At higher doses, this compound may cause adverse effects such as weight loss and organ toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those regulated by FGFR1, VEGFR2, and Tie-2. It interacts with enzymes and cofactors that modulate cell growth, angiogenesis, and apoptosis. By inhibiting these pathways, this compound alters metabolic flux and reduces metabolite levels associated with tumor growth .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound accumulates in tumor tissues, where it exerts its therapeutic effects by inhibiting key signaling pathways .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases. It may also localize to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications. This localization is crucial for its activity and function in inhibiting cell growth and angiogenesis .
準備方法
ACTB-1003は、特定の試薬と条件を用いた一連の化学反応によって合成されます。 反応条件には、しばしばジメチルスルホキシド(DMSO)などの溶媒や、反応を促進する触媒の使用が含まれます . 工業生産方法では、同様の経路を用いた大規模合成が行われますが、より高い収率と純度を得るために最適化されています。
化学反応解析
This compoundは、以下のような様々な種類の化学反応を受けます。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応は、ある原子または原子団が別の原子または原子団に置き換わる反応です。一般的な試薬には、ハロゲンと求核剤が含まれます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化により水酸化誘導体が生成される可能性があり、還元により脱水酸化生成物が生成される可能性があります .
科学研究への応用
This compoundは、以下のような幅広い科学研究への応用範囲を持ちます。
化学: キナーゼ阻害とその様々な生化学経路への影響を研究するためのモデル化合物として使用されます。
生物学: 細胞増殖、アポトーシス、血管新生に対する影響を調査するために、細胞株研究で用いられます。
医学: 肺がん、乳がん、大腸がんなど、様々ながんの治療薬として期待されています。
化学反応の分析
ACTB-1003 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .
類似化合物との比較
ACTB-1003は、そのマルチキナーゼ阻害特性によってユニークな薬剤です。類似の化合物には以下のようなものがあります。
EOC317: FGFR1、VEGFR2、Tie-2など、類似の標的を持つ別の経口キナーゼ阻害剤です.
スニチニブ: VEGFR、血小板由来増殖因子受容体(PDGFR)などを標的にする、がん治療に使用されるマルチキナーゼ阻害剤です。
ソラフェニブ: VEGFRやRAFキナーゼなど、腫瘍増殖と血管新生に関与する複数のキナーゼを標的にします。
This compoundは、他のキナーゼ阻害剤では一般的に標的とされないRSKとp70S6Kを特異的に阻害することで際立っています .
特性
IUPAC Name |
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPJCJKUZPUFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F5N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939805-30-8 | |
| Record name | ACTB-1003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939805308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACTB-1003 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44750KD9OE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)









